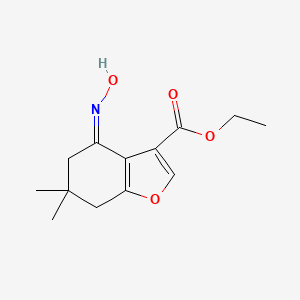
ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a chemical compound with a complex structure that includes a benzofuran ring, a hydroxyimino group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: A compound with a similar hydroxyimino group but different structural features.
Cyano-hydroxyimino-acetic acid ethyl ester: Another compound with a hydroxyimino group, used as a coupling reagent in peptide synthesis.
Uniqueness
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl (4Z)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9- |
Clave InChI |
YRXVXNRQMJSHSS-ZROIWOOFSA-N |
SMILES isomérico |
CCOC(=O)C1=COC2=C1/C(=N\O)/CC(C2)(C)C |
SMILES canónico |
CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


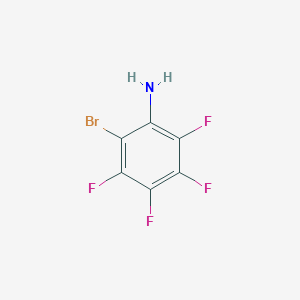
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
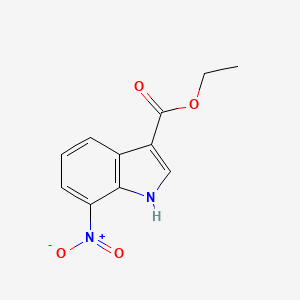
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
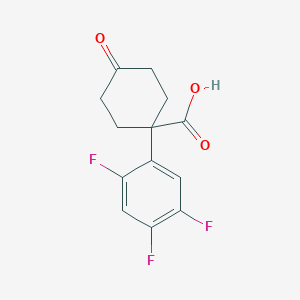

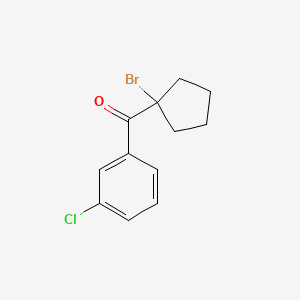
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
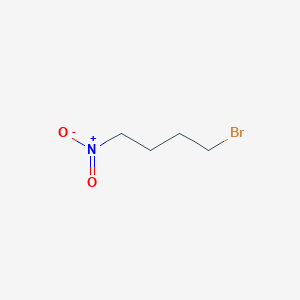
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)


